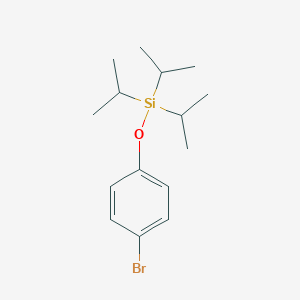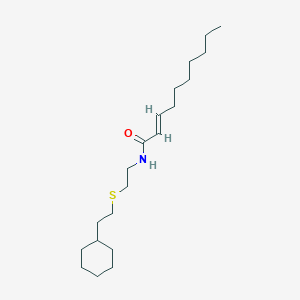
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is a chemical compound with the molecular formula C10H11Cl2NO2 It is known for its unique structure, which includes a cyclohexyl group and two chlorine atoms attached to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one typically involves the reaction of cyclohexylamine with a suitable chlorinated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazinone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the industrial synthesis follows similar principles as the laboratory-scale synthesis but is optimized for scalability and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazinone ring can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the cyclohexyl group, leading to different reactivity and applications.
6-Cyclohexyl-2H-1,4-oxazin-2-one: Does not have chlorine atoms, affecting its chemical properties and uses.
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of a cyclohexyl group, resulting in different physical and chemical characteristics.
Uniqueness
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is unique due to the presence of both chlorine atoms and a cyclohexyl group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
125849-99-2 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
InChI Key |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
